5-[4-(Propan-2-yl)phenyl]imidazolidine-2,4-dione

Lipophilicity CNS drug design Hydantoin pharmacokinetics

5-[4-(Propan-2-yl)phenyl]imidazolidine-2,4-dione is a 5-aryl-substituted hydantoin (imidazolidine-2,4-dione) with a 4-isopropylphenyl group at the C-5 position. It bears the molecular formula C12H14N2O2 (MW 218.25 g/mol) and is a structural isomer of the anticonvulsant drug mephenytoin.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 1008672-28-3
Cat. No. B3198031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(Propan-2-yl)phenyl]imidazolidine-2,4-dione
CAS1008672-28-3
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C2C(=O)NC(=O)N2
InChIInChI=1S/C12H14N2O2/c1-7(2)8-3-5-9(6-4-8)10-11(15)14-12(16)13-10/h3-7,10H,1-2H3,(H2,13,14,15,16)
InChIKeyDZQBERLZHSXCLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-[4-(Propan-2-yl)phenyl]imidazolidine-2,4-dione (CAS 1008672-28-3): Physicochemical Profile and Hydantoin Scaffold Overview


5-[4-(Propan-2-yl)phenyl]imidazolidine-2,4-dione is a 5-aryl-substituted hydantoin (imidazolidine-2,4-dione) with a 4-isopropylphenyl group at the C-5 position [1]. It bears the molecular formula C12H14N2O2 (MW 218.25 g/mol) and is a structural isomer of the anticonvulsant drug mephenytoin [2]. Its computed properties include a predicted logP (XLogP3) of 1.6, topological polar surface area (TPSA) of 58.2 Ų, two hydrogen bond donors, and two rotatable bonds [1]. The compound retains two unmethylated nitrogen positions (N-1 and N-3), distinguishing it from N-3-blocked hydantoins and enabling selective derivatization [3].

Why Mephenytoin and Other Hydantoins Cannot Substitute for 5-[4-(Propan-2-yl)phenyl]imidazolidine-2,4-dione in Derivative Synthesis


Although 5-[4-(Propan-2-yl)phenyl]imidazolidine-2,4-dione shares the identical molecular formula (C12H14N2O2) and mass (218.25 g/mol) with mephenytoin, the two are non-interchangeable structural isomers with divergent physicochemical and synthetic properties [1]. Mephenytoin carries an N-3 methyl group that reduces hydrogen bond donor count to 1 (vs. 2 for the target) and blocks the N-3 position from further functionalization [2]. In contrast, the target compound retains two free NH sites, enabling regioselective N-arylation, N-alkylation, or N-acylation to generate diverse analog libraries [3]. Substituting mephenytoin for this compound in a synthetic sequence would eliminate the possibility of N-3 derivatization and alter H-bonding capacity, compromising both chemical diversification potential and pharmacophore integrity.

Quantitative Differentiation Evidence for 5-[4-(Propan-2-yl)phenyl]imidazolidine-2,4-dione vs. Closest Analogs


Predicted Lipophilicity (XLogP3): Distinct CNS-Penetration Window Relative to Mephenytoin and Phenytoin

The target compound exhibits an XLogP3 of 1.6, intermediate between mephenytoin (XLogP3 1.5) and phenytoin (XLogP3 2.5–2.65) [1][2][3]. This 0.1 log unit difference vs. mephenytoin and 0.9–1.05 log unit difference vs. phenytoin places the compound in the optimal CNS drug-like lipophilicity window (cLogP 1–3), whereas phenytoin's higher lipophilicity is associated with increased plasma protein binding and potential off-target accumulation [3]. The computed values were obtained using the XLogP3 algorithm (PubChem/CACTVS).

Lipophilicity CNS drug design Hydantoin pharmacokinetics

Hydrogen Bond Donor Count: Two Free NH Groups vs. One in Mephenytoin

The target compound possesses two hydrogen bond donors (both imidazolidine NH groups), whereas mephenytoin has only one NH donor due to N-3 methylation [1][2]. This quantitative difference (HBD = 2 vs. 1) directly impacts aqueous solubility, crystal packing, and the potential to form bidentate hydrogen-bond interactions with biological targets [2]. Phenytoin, in contrast, also has HBD = 2 but bears a different substitution pattern (5,5-diphenyl) [3].

Hydrogen bonding Solubility Target engagement

Topological Polar Surface Area: Matched CNS Desirability with Superior N-3 Accessibility

The target compound has a TPSA of 58.2 Ų, identical to phenytoin and 5.3 Ų higher than mephenytoin (TPSA 52.9 Ų) [1][2][3]. While all three compounds fall within the accepted CNS TPSA threshold (< 90 Ų), the slightly elevated TPSA of the target and phenytoin arises from the additional free NH group, which also provides a synthetic handle absent in mephenytoin [3]. This combination of CNS-favorable TPSA with two derivatizable NH sites offers a unique balance not found in the comparators.

Polar surface area CNS permeability Drug-likeness

N-3 Derivatization Capacity: Two Free NH Sites Enable Regioselective Functionalization Absent in Mephenytoin

The target compound bears two free NH groups (N-1 and N-3), both available for regioselective functionalization. In contrast, mephenytoin has its N-3 position blocked by a methyl group, leaving only one NH (N-1) for derivatization [1][2]. Recent methodology enables selective Cu-catalyzed N-3-arylation of hydantoins using diaryliodonium salts, demonstrating that the N-3 position can be exclusively functionalized in the presence of N-1 [3]. The target compound therefore offers two orthogonal sites for sequential derivatization (2 sites), while mephenytoin offers only 1.

Synthetic diversification Hydantoin libraries Regioselective N-arylation

Optimal Scientific and Industrial Use Cases for 5-[4-(Propan-2-yl)phenyl]imidazolidine-2,4-dione


Regioselective N-3 Derivatization for Focused Hydantoin Libraries

The presence of two free NH groups enables sequential, regioselective functionalization. Researchers can employ Cu-catalyzed N-3-arylation protocols to introduce aryl diversity while preserving N-1 for subsequent modification, generating focused libraries for biological screening [1]. This is not feasible with mephenytoin, where N-3 is permanently blocked.

CNS Drug Discovery with Balanced Lipophilicity

With an XLogP3 of 1.6 and TPSA of 58.2 Ų, this compound occupies a favorable CNS drug-likeness window. Its lipophilicity is ~1 log unit lower than phenytoin, potentially reducing off-target accumulation and plasma protein binding while maintaining passive permeability [2]. This profile is suited for hit-to-lead optimization in CNS programs.

Synthesis of 3-Phenylhydantoin Derivatives for In Vivo Pharmacology

The compound serves as an immediate precursor to 5-(4-isopropylphenyl)-3-phenyl-imidazolidine-2,4-dione (IM-7), a hydantoin derivative with demonstrated in vivo antinociceptive, anti-inflammatory, and cardiovascular activity [3]. Using the target compound as starting material ensures the desired 5-(4-isopropylphenyl) substitution pattern is pre-installed, streamlining the synthesis of biologically active 3-substituted congeners.

Quote Request

Request a Quote for 5-[4-(Propan-2-yl)phenyl]imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.